Mammaglobin-A (23-31)
Description
Properties
sequence |
PLLENVISK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Mammaglobin-A (23-31) |
Origin of Product |
United States |
Molecular Architecture and Genomic Organization of Mammaglobin a
Structural Features and Post-Translational Modifications of Mammaglobin-A Protein
The Mammaglobin-A protein is a small, secreted glycoprotein composed of 93 amino acids. mdpi.comgenecards.org Molecular modeling studies suggest a structural arrangement where four alpha-helices per protein form a hydrophobic core in a head-to-tail orientation. mdpi.com The predicted molecular mass of the protein is approximately 10.5 kDa. nih.gov However, in breast tissue, Mammaglobin-A exists in two primary forms with molecular masses of about 18 kDa and 25 kDa. mdpi.comnih.gov This difference is attributed to post-translational modifications, specifically N-linked glycosylation. mdpi.com The protein possesses two N-linked glycosylation sites, which contribute to the addition of carbohydrate chains. mdpi.comuniprot.org These glycosylation sites are located at opposite ends of the complex and in flexible loop regions between the alpha-helices, allowing for the extension of large carbohydrate chains. mdpi.com
A key feature of Mammaglobin-A is a signal peptide at its N-terminus. researchgate.net This sequence is cleaved to release the mature protein into the circulation. researchgate.net Some studies have also suggested the presence of a transmembrane domain within the N-terminus, which may account for some cell membrane association of the protein. researchgate.net
| Feature | Description |
| Amino Acid Length | 93 amino acids genecards.org |
| Predicted Molecular Mass | ~10.5 kDa nih.gov |
| Observed Molecular Mass in Tissue | ~18 kDa and ~25 kDa mdpi.comnih.gov |
| Primary Structure | Four alpha-helices forming a hydrophobic core mdpi.com |
| Post-Translational Modifications | N-linked glycosylation at two sites mdpi.comuniprot.org |
| Key Domains | Signal peptide, potential transmembrane domain researchgate.net |
Protein-Protein Interactions: The Mammaglobin-A/Lipophilin B Complex
In vivo, Mammaglobin-A forms a covalent, heterodimeric complex with another secretoglobin family member, Lipophilin B (SCGB1D2). acs.orgnih.govnih.gov The interaction between Mammaglobin-A and Lipophilin B is highly significant, with a strong correlation observed between their mRNA expression levels in breast tumors. acs.org This co-expression suggests that their regulation may be controlled by common transcriptional mechanisms. nih.govnih.gov
The complex is formed through a head-to-tail orientation of the two proteins. acs.org Molecular modeling based on the structure of rat uteroglobin predicts that the Mammaglobin-A/Lipophilin B complex is a globular, all-alpha-helical molecule. acs.org This structure creates a pocket that is believed to be capable of binding a steroid-like ligand. acs.org The formation of this complex is a critical aspect of Mammaglobin-A's biology and is being explored for its potential as a serological marker for breast cancer. acs.org
Genomic Locus of SCGB2A2 and its Association with Chromosomal Aberrations
The gene encoding Mammaglobin-A, SCGB2A2, is located on the long arm of human chromosome 11 at band q12.3. atlasgeneticsoncology.orgsinobiological.comwikipedia.org This region, specifically 11q13, is a genomic area frequently subject to amplification in breast neoplasia. genecards.orggenenames.orgwikigenes.org This association suggests that the overexpression of Mammaglobin-A in some breast cancers could be linked to these chromosomal aberrations. However, studies have indicated that gene amplification or rearrangement is not the sole mechanism for its overexpression, pointing towards changes in transcriptional regulation as a significant factor. nih.gov
| Attribute | Details |
| Gene Symbol | SCGB2A2 sinobiological.comwikipedia.org |
| Chromosomal Location | 11q12.3 atlasgeneticsoncology.orgsinobiological.comwikipedia.org |
| Genomic Size | Approximately 3,003 bases genecards.org |
| Orientation | Plus strand genecards.org |
| Association with Chromosomal Aberrations | Located in a region (11q13) frequently amplified in breast cancer genecards.orggenenames.orgwikigenes.org |
Comparative Genomics and Evolutionary Divergence of the Mammaglobin-A Gene
The SCGB2A2 gene is a member of the secretoglobin superfamily, a group of small, secreted proteins. mdpi.comwikipedia.org The gene architecture of SCGB2A2 is very similar to that of other related genes in this family, such as uteroglobin and the rat prostatein subunits C1, C2, and C3. genenames.org Despite this structural similarity in gene organization, the SCGB2A2 gene itself is not well conserved phylogenetically. genenames.org
There are notable differences in the number of secretoglobin genes between species. Humans have 11 SCGB genes and five pseudogenes. genenames.org In contrast, mice have 68 Scgb genes, which represents an "evolutionary bloom." genenames.org This significant expansion of the gene family in mice, particularly the androgen-binding protein genes within the Scgb superfamily, highlights the evolutionary divergence of this gene family. genenames.org The SCGB2A2 gene is conserved in chimpanzee, dog, and cow. sinobiological.com
Transcriptional Regulation and Expression Dynamics of Mammaglobin a
Analysis of SCGB2A2 Gene Promoter and Distal Regulatory Elements
The regulation of SCGB2A2 gene expression is complex, involving both promoter and distal regulatory elements. The gene is located on chromosome 11q13, a region frequently subject to amplification in breast cancer. nih.gov Initial studies of the proximal 1 kb of the mammaglobin promoter revealed that while it contains several potential transcriptional control elements and can drive high-level expression in transfected breast cancer cell lines, it shows similar activity in non-mammary cell lines. nih.gov This suggests that the tissue-specific and tumor-associated overexpression of mammaglobin-A is likely controlled by more distant regulatory sequences. nih.gov
Further investigations using a 25-kb DNA fragment from the upstream region of the SCGB2A2 gene demonstrated high activity and preferential expression in breast cancer cells when delivered via a helper-dependent adenoviral vector. nih.gov Deletion analysis of this fragment pinpointed that elements crucial for the specificity of expression are located within the initial 345 base pairs upstream of the coding sequence. nih.gov Additionally, a potent enhancer was identified several kilobases upstream of this minimal promoter. nih.gov The intricate interplay between the promoter and these distal enhancers is thought to be the primary driver of the observed expression patterns. nih.govnih.gov Analysis of the SCGB2A2 gene promoter has identified binding sites for several transcription factors, including aMEF-2, MEF-2A, p53, POU3F2, RSRFC4, and Sox5, which may play a role in modulating its expression. genecards.org
Differential Expression Profiles of Mammaglobin-A mRNA and Protein Across Tissue Types
The expression of Mammaglobin-A exhibits a high degree of tissue specificity, a characteristic that underpins its utility as a biomarker.
In normal tissues, Mammaglobin-A expression is almost exclusively found in the mammary gland. nih.govmdpi.com Specifically, it is detected in the luminal epithelial cells of the breast. nih.govnih.gov Studies utilizing techniques like RT-PCR and Northern blotting have confirmed that its expression is predominantly restricted to the adult mammary gland and is thought to be linked to the gland's proliferation and terminal differentiation. nih.govwaocp.com
A hallmark of Mammaglobin-A is its significant overexpression in breast cancer. mdpi.comnih.gov Approximately 80% of primary breast tumors show strong immunopositivity for the protein. scispace.comnih.gov This upregulation can be substantial, with mRNA levels being at least 10-fold higher compared to normal breast tissue. nih.gov This overexpression is not typically due to gene amplification but rather to changes in transcriptional regulation. nih.gov Interestingly, high levels of Mammaglobin-A expression in breast tumors are often associated with less aggressive features, such as lower tumor grade, positive estrogen and progesterone (B1679170) receptor status, and a lower rate of cell proliferation. mdpi.comspringermedizin.de However, some studies have also linked its overexpression to an increased risk of metastasis. waocp.combiomedpharmajournal.org
While highly specific to the breast, Mammaglobin-A expression is not entirely exclusive. It has been detected in a few other normal tissues, including endocervical and endometrial glands. nih.govnih.gov In neoplastic tissues other than breast cancer, Mammaglobin-A staining is found with high specificity in tumors originating from the female genital tract (endometrium and ovary) and salivary glands. aacrjournals.orgnih.govnih.gov In a comprehensive study, 37 out of 128 tumor categories showed some level of Mammaglobin-A staining, with 32 of these belonging to tumors of the breast, endometrium, ovary, or salivary glands. nih.govnih.gov Occasional and generally weak positivity has been noted in a few other tumor types, such as medullary thyroid cancer, testicular teratoma, and squamous cell carcinomas of the skin and pharynx. nih.govnih.gov
Table 2: Mammaglobin-A Expression in Normal and Neoplastic Tissues
| Tissue Type | Condition | Expression Level |
|---|---|---|
| Mammary Gland | Normal | Present in luminal cells nih.govnih.gov |
| Mammary Gland | Breast Cancer | Highly overexpressed mdpi.comnih.gov |
| Endocervical Glands | Normal | Positive nih.govnih.gov |
| Endometrium | Normal | Positive nih.govnih.gov |
| Endometrial Cancer | Neoplastic | Frequently positive nih.govnih.gov |
| Ovarian Cancer | Neoplastic | Frequently positive nih.govnih.gov |
| Salivary Gland Tumors | Neoplastic | Frequently positive nih.govnih.gov |
| Thyroid Cancer (Medullary) | Neoplastic | Occasionally weak positive nih.govnih.gov |
| Testicular Teratoma | Neoplastic | Occasionally weak positive nih.govnih.gov |
Data compiled from large-scale tissue microarray studies. nih.govnih.gov
Hormonal and Molecular Modulators of Mammaglobin-A Expression
The regulation of Mammaglobin-A expression by hormones and other molecules is an area of ongoing research. While many members of the secretoglobin family are regulated by steroid hormones, the expression of Mammaglobin-A in breast cancer appears to be largely independent of them. nih.govsemanticscholar.org However, there is some evidence suggesting a possible link. For instance, in the normal endometrium, Mammaglobin-A protein expression is controlled by steroid hormones, with levels peaking during the luteal phase. waocp.com In breast cancer, a significant association has been observed between high Mammaglobin-A levels and the expression of estrogen and progesterone receptors, suggesting a potential indirect hormonal influence. springermedizin.de
Molecularly, the transcription factor PEA-3 (Phosphoprotein Enriched in Astrocytes 3) has been implicated as a potential regulator of Mammaglobin-A expression. mdpi.com Furthermore, bioinformatics analyses have suggested a co-expression relationship between SCGB2A2 and certain microRNAs, specifically hsa-mir-184 and hsa-mir-190b, in breast cancer, hinting at a possible role for these miRNAs in the same signaling pathways. urosario.edu.co Other potential modulators may include factors involved in the STAT3 signaling pathway. scbt.com
Deciphering the Biological Functions and Cellular Mechanistic Roles of Mammaglobin a
Hypothesized Roles in Cellular Signaling Pathways and Regulatory Networks
There is no scientific evidence to suggest that the Mammaglobin-A (23-31) peptide itself has a direct role in cellular signaling pathways or regulatory networks. Its function is not as a signaling molecule but as an antigenic epitope presented by major histocompatibility complex (MHC) class I molecules, specifically HLA-A3, on the surface of cancer cells. dtic.miloup.com This presentation allows for recognition by the immune system. The broader Mammaglobin-A protein, from which this peptide is derived, is believed to be involved in processes like cell signaling and immune response, but these functions are attributed to the full-length protein and not specifically to the 23-31 fragment. mdpi.commdpi.com
Modulation of Epithelial-Mesenchymal Transition (EMT) by Mammaglobin-A
There is currently no research indicating that the Mammaglobin-A (23-31) peptide modulates the Epithelial-Mesenchymal Transition (EMT). The role in EMT regulation, a process critical for cancer cell invasion and metastasis, has been associated with the expression levels of the entire Mammaglobin-A protein. nih.govwaocp.comscielo.brscielo.br The function of the 23-31 peptide is confined to its role as an immunological marker. dtic.milnih.gov
Interaction of Mammaglobin-A with Key Oncogenic Signaling Cascades (e.g., MAPK, FAK, MMPs, NFkB)
The specific peptide Mammaglobin-A (23-31) is not known to directly interact with key oncogenic signaling cascades such as MAPK, FAK, MMPs, or NFkB. These signaling pathways are known to be influenced by the full-length Mammaglobin-A protein, which can activate them to promote tumorigenic processes. nih.gov The 23-31 peptide's established function is as an epitope recognized by CD8+ T cells, a mechanism distinct from direct protein-protein interaction within intracellular signaling pathways. nih.govoup.com
Contributions of Mammaglobin-A to Tumorigenesis and Disease Progression in Pre-clinical Models
In pre-clinical models, the significance of the Mammaglobin-A (23-31) peptide is as a target for vaccine development. oup.com For instance, vaccination with cDNA encoding the full Mammaglobin-A protein in transgenic mice led to the generation of CD8+ CTLs that recognized the 23-31 epitope, among others, and could inhibit the growth of breast cancer tumors. oup.com This demonstrates the peptide's contribution to anti-tumor immunity in pre-clinical settings, rather than a direct role in promoting tumorigenesis or disease progression. The progression of metastasis itself has been linked to the overexpression of the entire Mammaglobin-A protein. mdpi.comwaocp.com
Data Tables
| Peptide Name | Amino Acid Sequence | Position | HLA Restriction | Reference |
|---|---|---|---|---|
| Mam-A3.1 | PLLENVISK | 23-31 | HLA-A3 / HLA-A0301 | dtic.milnih.govoup.com |
| Mam-A3.3 | KLLMVLMLA | 2-10 | HLA-A3 / HLA-A0201 | nih.govoup.com |
| Mam-A3.4 | TTNAIDELK | 55-63 | HLA-A3 | nih.gov |
| Mam-A3.8 | AIDELKECF | 58-66 | HLA-A3 | nih.gov |
| Mam-A2.1 | LIYDSSLCDL | 83-92 | HLA-A0201 | oup.com |
| Mam-A2.4 | FLNQTDETL | 66-74 | HLA-A0201 | oup.com |
Immunological Landscape and Epitope Characterization of Mammaglobin a
Induction of Mammaglobin-A-Specific Cellular Immune Responses
The immune system's ability to recognize and mount a response against Mammaglobin-A is a key indicator of its potential as an immunotherapeutic target. Research has demonstrated that both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs) are involved in the immune surveillance of Mammaglobin-A-expressing tumors.
Studies have shown that a significantly higher frequency of Mammaglobin-A-reactive CD4+ T cells is present in breast cancer patients compared to healthy female controls (p = 0.02). These CD4+ T cells are critical for orchestrating the antitumor immune response, and their characterization has been a subject of intensive research.
In vitro studies have successfully generated Mammaglobin-A-specific CD4+ T cell cultures from the peripheral blood of multiple donors. These T cells demonstrate a Th1-type response, characterized by the release of interferon-gamma (IFN-γ) when stimulated with Mammaglobin-A, and they are capable of recognizing both recombinant and naturally processed forms of the protein in an HLA class II-restricted manner.
Furthermore, a phase I clinical trial involving a Mammaglobin-A cDNA vaccine provided significant insights into the in vivo induction of these cells. Following vaccination, patients with metastatic breast cancer showed a marked increase in the frequency of activated CD4+ICOShi T cells. This response was accompanied by a functional shift in cytokine production from the immunosuppressive IL-10 to the pro-inflammatory IFN-γ. Crucially, these vaccine-induced CD4+ T cells were shown to be cytotoxic, capable of directly lysing breast cancer cells that express Mammaglobin-A.
| T Cell Population | Pre-Vaccination Frequency | Post-Vaccination Frequency (6 months) | P-value |
|---|---|---|---|
| CD4+ICOShi T cells | 5 ± 2% | 23 ± 4% | p < 0.001 |
| CD4+FoxP3+ T cells (Treg) | 19 ± 6% | 10 ± 5% | p < 0.05 |
| Cytokine | Pre-Vaccination (spots per million) | Post-Vaccination (5 months, spots per million) | P-value |
|---|---|---|---|
| IL-10 | 78 ± 21 | 32 ± 14 | p < 0.001 |
| IFN-γ | 12 ± 6 | 124 ± 31 | p < 0.001 |
The presence of a robust CD8+ CTL response is fundamental for the direct elimination of tumor cells. Limiting dilution analyses have revealed that breast cancer patients have a significantly higher frequency of circulating, Mammaglobin-A-reactive CTLs compared to healthy individuals (p = 0.026). This suggests that a pre-existing immune response to this tumor-associated antigen is present in patients with Mammaglobin-A-positive tumors.
In vitro generation of Mammaglobin-A-specific CD8+ T cells has been achieved by stimulating peripheral blood lymphocytes with dendritic cells pulsed with the Mammaglobin-A protein. The resulting CTLs exhibit potent, antigen-specific cytotoxic activity against breast cancer cell lines that are positive for Mammaglobin-A. This killing mechanism is MHC-restricted, confirming that the recognition is specific to Mammaglobin-A-derived peptides presented on the cancer cell surface. These findings underscore the capacity of the immune system to target Mammaglobin-A and provide a strong rationale for its use in cancer vaccines.
Identification of Other Immunodominant Mammaglobin-A-Derived Peptides
Beyond the Mammaglobin-A (23-31) epitope, research has identified several other immunodominant peptides derived from the Mammaglobin-A protein that are restricted by different HLA alleles. These findings are crucial for the development of broadly applicable cancer vaccines. Computer-assisted analysis of the Mammaglobin-A protein sequence has been instrumental in predicting peptides with high binding affinity for various HLA molecules. nih.govnih.gov
Subsequent in vitro studies have validated the immunogenicity of these predicted epitopes. For example, CD8+ T cells from breast cancer patients have been shown to react to a number of these peptides in IFN-gamma enzyme-linked immunospot (ELISPOT) assays. nih.gov The generation of CD8+ CTL lines against these peptides has further confirmed their ability to elicit a cytotoxic response. oup.comnih.govnih.gov These CTLs have demonstrated the capacity to lyse breast cancer cell lines that endogenously express Mammaglobin-A in an HLA-restricted manner. nih.govnih.gov
The following table summarizes some of the identified immunodominant Mammaglobin-A-derived peptides and their respective HLA restrictions.
| Peptide Sequence | Amino Acid Position | HLA Restriction |
| KLLMVLMLA | 2-10 | HLA-A3, HLA-A2 |
| TTNAIDELK | 55-63 | HLA-A3 |
| AIDELKECF | 58-66 | HLA-A3 |
| LIYDSSLCDL | 83-92 | HLA-A2 |
| FLNQTDETL | 66-74 | HLA-A2 |
| MQLIYDSSL | 32-40 | HLA-A2 |
| VSKTEYKEL | Not Specified | HLA-B7 |
| KLLMVLMLA | Not Specified | HLA-B7 |
| CYAGSGCPLL | Not Specified | HLA-A24 |
| ETLSNVEVF | Not Specified | HLA-A24 |
Role of Mammaglobin-A in Modulating Anti-Tumor Immunity
Mammaglobin-A's role in modulating anti-tumor immunity is primarily attributed to its high immunogenicity and tumor-specific expression. nih.govmdpi.com The protein is overexpressed in a significant percentage of breast cancers, while its presence in normal tissues is minimal, making it an attractive target for immunotherapy. nih.govmdpi.com The immune system of breast cancer patients can recognize Mammaglobin-A, as evidenced by the presence of both CD4+ and CD8+ T cells reactive to this protein. nih.govdtic.mil
The endogenous immune response to Mammaglobin-A in cancer patients suggests that it is a relevant tumor-associated antigen. nih.gov However, this natural response is often insufficient to control tumor growth. nih.gov Therapeutic strategies, such as cancer vaccines, aim to amplify and direct this immune response. nih.govnih.gov
Vaccination with Mammaglobin-A, for instance using a DNA vaccine, has been shown to induce and enhance specific T-cell responses. nih.govnih.gov In clinical trials, Mammaglobin-A DNA vaccination in breast cancer patients led to an increased frequency of IFN-γ secreting T cells and cytotoxic CD4+ICOShi T cells. nih.gov In preclinical mouse models, vaccination with Mammaglobin-A cDNA has been shown to induce CD8+ CTLs that can mediate the regression of established human breast tumors. oup.complos.org
Furthermore, the binding of anti-Mammaglobin antibodies to Mammaglobin-A expressed on the surface of breast cancer cells has been shown to induce apoptotic cell death, suggesting another mechanism by which an immune response against this protein can contribute to anti-tumor activity. aacrjournals.org The presence of Mammaglobin-A-specific T cells and the potential for inducing a robust immune response through vaccination underscore its significant role in the landscape of anti-tumor immunity for breast cancer. nih.govmdpi.com
Advanced Research Methodologies for Investigating Mammaglobin a
Molecular Techniques for Expression Analysis
The analysis of Mammaglobin-A (gene name: SCGB2A2) expression at the mRNA level is fundamental to understanding its tissue specificity and its upregulation in cancerous states. Several key molecular techniques are utilized for this purpose.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is a widely used technique to detect and quantify SCGB2A2 mRNA. It has proven invaluable for identifying circulating tumor cells and micrometastases in the lymph nodes, blood, and bone marrow of breast cancer patients. mdpi.comnih.govnih.gov Studies have demonstrated that RT-PCR for Mammaglobin-A is a highly sensitive method, capable of detecting a single tumor cell among 106–107 white blood cells. mdpi.comnih.gov This sensitivity makes it a crucial tool for assessing disease progression and the presence of minimal residual disease. nih.govwikigenes.org
Northern Blotting: This technique is used to determine the size and abundance of SCGB2A2 mRNA transcripts in various tissues. Early studies employing Northern blotting were crucial in establishing that Mammaglobin-A's expression is predominantly restricted to the adult mammary gland. nih.govnih.gov Analysis of matched breast cancer and normal breast tissue pairs via Northern blot has shown that SCGB2A2 transcripts, approximately 600 base pairs in size, are expressed in tumor samples, often co-expressed with lipophilin B (SCGB1D2). nih.gov
Quantitative Real-Time PCR (qPCR): qPCR provides a more precise quantification of SCGB2A2 gene expression compared to conventional RT-PCR. This method has revealed significant variations in Mammaglobin-A expression levels, with differences of up to 10,000-fold observed between different breast cancer subtypes. nih.gov Low-grade, estrogen receptor (ER)-positive tumors tend to express the highest amounts of Mammaglobin-A. nih.gov This quantitative data is critical for correlating expression levels with specific tumor characteristics and clinical outcomes. iaea.org
| Technique | Primary Application for Mammaglobin-A | Key Findings | References |
|---|---|---|---|
| RT-PCR | Detection of micrometastases and circulating tumor cells. | High sensitivity for detecting occult breast cancer cells in blood, lymph nodes, and bone marrow. | mdpi.comnih.govnih.gov |
| Northern Blotting | Analysis of mRNA transcript size and tissue-specific expression. | Confirmed mammary gland-specific expression and identified transcript size (~600 bp). | nih.govnih.gov |
| qPCR | Precise quantification of SCGB2A2 mRNA levels. | Revealed vast expression differences between breast cancer subtypes; highest in ER-positive tumors. | nih.gov |
Immunological Assays for T Cell Response Evaluation
Given that Mammaglobin-A is a tumor-associated antigen, evaluating the cellular immune response against it, particularly against specific epitopes like Mammaglobin-A (23-31), is crucial for vaccine development and immunotherapy.
ELISPOT (Enzyme-Linked Immunospot) Assay: The IFN-γ ELISPOT assay is a highly sensitive method used to detect and quantify antigen-specific T cells. Researchers use this assay to confirm that CD8+ T cells from breast cancer patients react to specific Mammaglobin-A derived peptides, including the HLA-A3-restricted epitope Mammaglobin-A (23-31) (sequence: PLLENVISK). nactem.ac.ukoup.com It is also used to test the ability of T cell lines to recognize breast cancer cells that endogenously process and present Mammaglobin-A epitopes. nih.gov
Limiting Dilution Analysis (LDA): LDA is a quantitative technique used to determine the frequency of antigen-reactive T cells within a population. Studies have used LDA to demonstrate that the frequency of Mammaglobin-A-reactive CD8+ and CD4+ T cells is significantly higher in breast cancer patients compared to healthy individuals, highlighting the immunogenicity of the protein in the context of cancer. nactem.ac.uk
Cytotoxicity Assays: These assays measure the ability of cytotoxic T lymphocytes (CTLs) to kill target cells expressing a specific antigen. Standard chromium-51 (B80572) (51Cr) release assays and non-radioactive lactate (B86563) dehydrogenase (LDH) release assays are used. oup.comnih.gov Researchers have shown that CTL lines generated against Mammaglobin-A peptides can effectively lyse breast cancer cells that are positive for both Mammaglobin-A and the appropriate HLA molecule (e.g., HLA-A3 or HLA-A24). nactem.ac.uknih.govdtic.mil This demonstrates that epitopes like Mammaglobin-A (23-31) are naturally processed and presented by tumor cells, making them valid targets for immunotherapy. nactem.ac.ukdtic.mil
Protein Detection and Localization Techniques
Determining the expression, quantity, and subcellular location of the Mammaglobin-A protein is essential for its validation as a biomarker and therapeutic target.
Immunohistochemistry (IHC): IHC is a cornerstone technique for detecting Mammaglobin-A protein in tissue samples. It is widely used in pathology to identify metastatic carcinomas of breast origin, as the protein is detected in a high percentage of primary and metastatic breast cancers. nih.govnih.gov IHC studies have revealed that Mammaglobin-A expression is primarily cytoplasmic and sometimes membranous in breast cancer cells. nih.gov This technique has also been used to map the protein's expression in a vast array of normal and cancerous tissues, confirming its high specificity for tumors of the breast, female genital tract, and salivary glands. nih.govnih.govptglab.comptglab.commdpi.com
ELISA (Enzyme-Linked Immunosorbent Assay): Sandwich ELISA kits have been developed for the quantitative measurement of Mammaglobin-A protein in various biological fluids, including serum, plasma, and cell culture supernatants. ptglab.comcusabio.commybiosource.com These assays are sensitive enough to detect protein concentrations in the pg/mL to ng/mL range. ptglab.comcusabio.comnovusbio.com Detecting secreted Mammaglobin-A in the serum of breast cancer patients suggests its potential as a non-invasive diagnostic marker. nih.govnih.gov
Western Blot: Western blotting is used to detect the Mammaglobin-A protein and determine its molecular weight in cell lysates or tissue extracts. scbt.combiocompare.com This technique has confirmed the presence of the ~10 kDa protein and its post-translationally modified forms (~18 kDa) in human breast tissue extracts. nih.govscbt.com It is also a key method for verifying the specificity of antibodies developed against Mammaglobin-A. thermofisher.com
| Technique | Primary Application for Mammaglobin-A | Key Findings | References |
|---|---|---|---|
| Immunohistochemistry (IHC) | Detecting and localizing protein in tissue sections. | Confirmed high expression in breast cancer; primarily cytoplasmic staining. Useful for identifying breast origin of metastases. | nih.govmdpi.com |
| ELISA | Quantifying protein levels in serum, plasma, and other fluids. | Enables sensitive detection of secreted protein, supporting its use as a potential serum biomarker. | ptglab.comnih.gov |
| Western Blot | Detecting protein in lysates and determining molecular weight. | Identified the protein and its modified forms in breast cancer extracts. | nih.govscbt.com |
Bioinformatic and Computational Approaches
Bioinformatic tools are indispensable for accelerating research, particularly in the field of immunology and vaccine design.
Epitope Prediction: Computer-assisted analyses and immunoinformatic algorithms are used to scan the Mammaglobin-A protein sequence and predict short peptide sequences (epitopes) that are likely to bind to specific Human Leukocyte Antigen (HLA) molecules, such as HLA-A2, HLA-A3, and HLA-A24. nactem.ac.ukoup.comnih.govresearchgate.net This "reverse immunology" approach was used to identify the Mammaglobin-A (23-31) peptide as a potential HLA-A3-binding epitope, which was later validated experimentally. nactem.ac.uk These prediction tools significantly narrow down the number of candidate peptides that need to be synthesized and tested in laboratory assays. nih.gov
Structural Analysis: Molecular modeling and computational structural analysis are used to predict the three-dimensional structure of the Mammaglobin-A protein. mdpi.comresearchgate.net These models suggest a structure composed of four alpha-helices that form a hydrophobic core. mdpi.com Structural predictions also help to identify potential transmembrane domains and understand how Mammaglobin-A interacts with other proteins, such as forming a heterodimer with lipophilin B. mdpi.comresearchgate.net
In Vitro Cell Culture Models
In vitro models are crucial for studying the function of Mammaglobin-A and the mechanisms of immune recognition at the cellular level.
Breast Cancer Cell Lines: A variety of human breast cancer cell lines are used to study Mammaglobin-A. These lines differ in their expression status of Mammaglobin-A and HLA molecules (e.g., AU565 is MAM-A+/HLA-A2+, while MCF-7 is MAM-A-/HLA-A2+). oup.comnih.gov This allows researchers to perform controlled experiments, such as cytotoxicity assays, to confirm that T cell-mediated killing is dependent on the specific expression of both the antigen and the correct HLA molecule on the cancer cell surface. oup.comnih.govdtic.mil The ZR-75-1 cell line is noted for its abundant expression of SCGB2A2 mRNA. nih.gov
Antigen-Presenting Cells (APCs): Professional APCs, particularly dendritic cells (DCs), are essential for initiating T cell responses. In vitro, monocyte-derived DCs are generated from peripheral blood mononuclear cells (PBMCs). nih.gov These DCs can be "pulsed" with Mammaglobin-A peptides or transduced with vectors (e.g., lentiviral or adenoviral vectors) to express the full-length Mammaglobin-A protein. nih.govmdpi.com These modified DCs are then co-cultured with T cells to stimulate and expand antigen-specific T cell populations for further study. nih.govnih.gov
Translational Research Potential and Future Directions
Mammaglobin-A as a Potential Biomarker for Disease Detection and Monitoring in Laboratory Settings
The unique expression profile of Mammaglobin-A positions it as a valuable tool in the laboratory setting for the diagnosis and surveillance of breast cancer. Its utility is being explored in various applications, from the detection of circulating tumor components to the identification of the primary origin of metastatic disease.
Assessment of Mammaglobin-A mRNA and Protein in Circulating Samples (e.g., CTCs, serum)
The detection of Mammaglobin-A in circulating samples, such as blood, offers a non-invasive approach to identifying and monitoring breast cancer. This is primarily achieved through the analysis of Mammaglobin-A messenger RNA (mRNA) in circulating tumor cells (CTCs) and the direct measurement of the Mammaglobin-A protein in serum.
Molecular techniques like reverse transcription-polymerase chain reaction (RT-PCR) are employed to detect Mammaglobin-A mRNA in the peripheral blood, which can indicate the presence of CTCs. The detection of these cells is significant as they are precursors to metastasis and are associated with poorer clinical outcomes. Studies have shown that the presence of Mammaglobin-A mRNA-positive cells in the blood of operable breast cancer patients is an independent risk factor for reduced disease-free interval. One study detected Mammaglobin-A-mRNA-positive cells in 13.9% of early breast cancer patients, with 64.3% of those patients relapsing during the follow-up period. Another study found that a high concentration of Mammaglobin-A mRNA in peripheral blood was a significant risk factor for metastasis.
The measurement of Mammaglobin-A protein in the serum is another promising avenue. Elevated levels of the protein have been detected in the serum of breast cancer patients. This suggests its potential as a diagnostic marker that could complement existing methods. The combination of Mammaglobin-A with other markers may further enhance the detection of CTCs.
Table 1: Detection of Mammaglobin-A in Circulating Samples
| Sample Type | Analyte | Detection Method | Clinical Significance |
|---|---|---|---|
| Peripheral Blood | Mammaglobin-A mRNA | RT-PCR | Detection of Circulating Tumor Cells (CTCs), Prognostic for disease recurrence |
| Serum | Mammaglobin-A protein | ELISA | Potential diagnostic marker for breast cancer |
| Peripheral Blood | Mammaglobin-A mRNA | RT-PCR | Higher concentration associated with increased risk of metastasis |
Immunohistochemical Evaluation of Mammaglobin-A for Origin Determination in Metastatic Contexts
In cases of metastatic cancer where the primary tumor origin is unknown, identifying the source is crucial for determining the appropriate treatment strategy. Immunohistochemistry (IHC) for Mammaglobin-A has emerged as a valuable tool in this diagnostic process. Due to its high specificity for breast tissue, the presence of Mammaglobin-A in a metastatic tumor strongly suggests a breast primary.
Studies have demonstrated that Mammaglobin-A is expressed in a high percentage of metastatic breast carcinomas. One study reported Mammaglobin-A expression in 84.3% of breast cancer cases in metastatic lymph nodes. This makes it a more sensitive and specific marker compared to some other markers used for this purpose. However, it is important to note that Mammaglobin-A expression has been observed in a small percentage of other tumor types, such as endometrial and ovarian carcinomas, necessitating its use as part of a broader panel of immunohistochemical markers for accurate diagnosis. The staining pattern of Mammaglobin-A can also help distinguish between primary central nervous system neoplasms and metastatic breast carcinoma.
Correlation of Mammaglobin-A Expression with Pathological Characteristics in Pre-clinical and Observational Studies
Research has explored the relationship between the level of Mammaglobin-A expression in breast tumors and various pathological characteristics, though the findings have been somewhat varied. Some studies have associated higher Mammaglobin-A expression with features of a less aggressive tumor phenotype, such as estrogen receptor (ER) and progesterone (B1679170) receptor (PR) positivity, lower tumor grade, and diploid DNA content.
Conversely, other research has linked the overexpression of Mammaglobin-A with high-grade tumors. Furthermore, low Mammaglobin-A expression has been associated with high-grade tumors and a triple-negative status. The prognostic role of Mammaglobin-A is still under investigation, with some studies suggesting a link between its expression levels and patient outcomes, while others have not found a significant correlation. These conflicting findings highlight the complexity of Mammaglobin-A's role in breast cancer biology and underscore the need for further research to clarify its prognostic significance.
Table 2: Correlation of Mammaglobin-A Expression with Pathological Features
| Mammaglobin-A Expression Level | Associated Pathological Characteristics (Selected Studies) |
|---|---|
| High | Estrogen Receptor (ER) positive, Progesterone Receptor (PR) positive, Lower tumor grade |
| High | High tumor grade |
| Low | High tumor grade, Triple-negative status |
Conceptual Framework for Mammaglobin-A as a Target for Immunotherapeutic Strategies
The overexpression of Mammaglobin-A in breast cancer cells, coupled with its limited expression in normal tissues, makes it an attractive target for immunotherapy. The goal of such strategies is to stimulate the patient's immune system to recognize and eliminate cancer cells that express this protein.
Peptide-Based Vaccine Design Utilizing Mammaglobin-A Epitopes
One of the primary immunotherapeutic approaches targeting Mammaglobin-A involves the development of peptide-based vaccines. This strategy utilizes specific fragments of the Mammaglobin-A protein, known as epitopes, which can be recognized by the immune system's T cells. The design of these vaccines involves identifying immunogenic epitopes that can elicit a robust and specific anti-tumor immune response.
The process of designing an effective peptide-based vaccine includes several key steps:
Epitope Identification: Identifying specific amino acid sequences from Mammaglobin-A that can bind to Major Histocompatibility Complex (MHC) molecules and be presented to T cells.
Adjuvant Use: Combining the peptide epitopes with adjuvants to enhance the immunogenicity of the vaccine and promote a stronger and more durable immune response.
Preclinical studies have shown that vaccines targeting Mammaglobin-A can induce cytotoxic activity against breast cancer cell lines that express the protein.
Development of Targeted Approaches Based on Mammaglobin-A Overexpression
Beyond vaccines, the overexpression of Mammaglobin-A on the surface of breast cancer cells opens the door to other targeted therapeutic strategies. These approaches aim to deliver cytotoxic agents or modulate immune responses directly at the tumor site.
One conceptual approach involves the use of antibody-drug conjugates (ADCs). In this model, an antibody that specifically recognizes Mammaglobin-A is linked to a potent cytotoxic drug. This ADC would then selectively bind to Mammaglobin-A-expressing cancer cells, delivering the drug directly to the tumor while minimizing exposure to healthy tissues.
Another potential strategy is the development of chimeric
Unanswered Questions and Emerging Avenues in Mammaglobin-A Research
Despite considerable research, several aspects of Mammaglobin-A's biology and pathological role remain enigmatic, fueling ongoing investigation and highlighting new avenues for its clinical application.
Key Unanswered Questions:
Precise Biological Function: The exact physiological function of Mammaglobin-A in normal breast tissue is still not fully understood. mdpi.commdpi.com While it is known to be a secreted protein, its role in normal mammary gland development, differentiation, and function is an area requiring deeper investigation. mdpi.comnih.gov
Role in Pathogenesis: The precise contribution of Mammaglobin-A to the development and progression of breast cancer remains a subject of debate. mdpi.com Studies have presented conflicting evidence, with some suggesting it promotes cell proliferation and invasion, while others indicate it may be associated with less aggressive tumor types. mdpi.com This discrepancy highlights the complexity of its role in cancer biology.
Tumor Microenvironment Interaction: It is unclear what cell types express Mammaglobin-A within the peritumoral environment and how it might modulate the local microenvironment to either support or inhibit tumor growth and metastasis. mdpi.comnih.gov Understanding this interaction is crucial for a complete picture of its function in cancer. nih.gov
Prognostic Value Discrepancies: The link between Mammaglobin-A expression levels and patient outcomes is inconsistent across studies. mdpi.comnih.gov While some research associates high expression with a poor prognosis, others report the opposite or find no significant correlation at all. mdpi.com These differences may be due to variations in antibodies, staining protocols, and what defines a "positive" result, indicating a need for methodological standardization. nih.gov
Emerging Research Avenues:
Biomarker for Metastasis: A primary focus of current research is the utility of Mammaglobin-A as a biomarker for detecting metastatic disease. waocp.com Its high specificity for breast tissue makes it a valuable tool for identifying the origin of metastatic adenocarcinomas. nih.gov Research has demonstrated its potential in detecting micrometastases in lymph nodes, circulating tumor cells (CTCs) in the blood, and bone marrow metastasis. mdpi.comnih.govwaocp.com The detection of Mammaglobin-A mRNA in peripheral blood is emerging as a potential risk factor for metastasis. waocp.com
Therapeutic Target for Immunotherapy: Due to its high expression in breast cancer tissues and limited presence in other vital normal tissues, Mammaglobin-A is an attractive target for cancer therapies. mdpi.comnih.gov Several therapeutic strategies are being explored, including cancer vaccines. nih.govnih.gov
Peptide-Based Vaccines: Specific epitopes of the Mammaglobin-A protein, including the region from amino acids 23-31, have been identified as targets for inducing CD8+ T cell immune responses against cancer cells. nih.govoup.comresearchgate.net A DNA vaccine targeting Mammaglobin-A has undergone a phase 1 clinical trial, demonstrating safety and the ability to increase specific T cells in patients with metastatic breast cancer. mdpi.comnih.gov
Prospects for Novel Methodologies and Technologies in Mammaglobin-A Investigation
Advancements in biotechnology are continually providing more sensitive and sophisticated tools for studying Mammaglobin-A, from basic research to clinical diagnostics.
Established and Developing Methodologies:
| Technology | Application in Mammaglobin-A Research | Key Findings/Potential |
| Immunohistochemistry (IHC) | Detection of Mammaglobin-A protein expression in tumor tissue samples. | Widely used to establish Mammaglobin-A's high specificity for tumors of breast, female genital tract, and salivary gland origin. mdpi.com Essential for determining the primary origin of metastatic cancers. mdpi.comnih.gov |
| Reverse Transcription-PCR (RT-PCR) | Detection and quantification of Mammaglobin-A mRNA in blood, bone marrow, and tissue. | Enables the detection of circulating tumor cells and micrometastases with high sensitivity. nih.govnih.gov Elevated mRNA levels in blood correlate with higher-grade cancers and metastatic risk. waocp.comresearchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of Mammaglobin-A protein in serum. | Development of sandwich ELISAs allows for non-invasive detection and monitoring. nih.govaacrjournals.orgnih.gov Studies show high sensitivity and specificity for differentiating breast cancer patients from healthy individuals. nih.govaacrjournals.org |
Future and Emerging Technologies:
Advanced Imaging Techniques: Innovative methods such as in vivo fluorescence imaging are being explored. mdpi.com This involves conjugating a Mammaglobin-A-specific monoclonal antibody to a near-infrared fluorescent dye, which could allow for the non-invasive detection of tumor cells in the lymphatic system, potentially reducing the need for surgical lymph node examination. mdpi.com
Nanotechnology and Biosensors: The field of nanotechnology offers novel tools for rapid and highly sensitive detection. oatext.com Future research may involve the development of nano-devices and biosensors specifically designed to detect Mammaglobin-A protein or its mRNA, potentially leading to point-of-care diagnostic tests. oatext.com
High-Throughput Screening: Unbiased, systematic approaches are being used to identify novel T cell epitopes of Mammaglobin-A. nih.gov By using dendritic cells engineered to express the protein, researchers can prime T cells in vitro to discover which peptides are naturally processed and presented, leading to the identification of potent targets for vaccines and immunotherapies. nih.gov
Computational and Systems Biology: As datasets on Mammaglobin-A expression across thousands of tumors become available, advanced computational tools will be essential. mdpi.com Machine learning and deep learning algorithms could help decipher complex patterns, clarify its prognostic significance, and integrate Mammaglobin-A data with other genomic and proteomic information to create more accurate predictive models for breast cancer. mdpi.com
Q & A
Q. How should conflicting Mammaglobin-A (23-31) expression data be visualized in publications?
Q. What are the best practices for citing literature on Mammaglobin-A (23-31) in review articles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
